![molecular formula C8H6Cl2N2O2 B2797513 6-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride CAS No. 1909317-38-9](/img/structure/B2797513.png)
6-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride
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Overview
Description
6-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 1909317-38-9 . It has a molecular weight of 233.05 . This compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H5ClN2O2.ClH/c9-5-1-2-6-7(8(12)13)10-4-11(6)3-5;/h1-4H,(H,12,13);1H
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 233.05 .Scientific Research Applications
Coordination Polymers and Supramolecular Framework
A study by Yin et al. (2021) explored the construction of coordination polymers using a related compound, 6-(4-carboxyphenyl)-3-(2-chloroimidazo[1,2-a]pyridin-3-yl)picolinic acid. These coordination polymers show potential in developing supramolecular frameworks with photoluminescent or magnetic properties (Yin et al., 2021).
Optical Properties of Derivatives
Ge et al. (2014) synthesized novel oxadiazole derivatives using a similar compound, 3-butyl-1-chloroimidazo[1,5-a]-pyridin-7-yl. They characterized these compounds and investigated their fluorescence spectral characteristics, indicating the role of such compounds in optical applications (Ge et al., 2014).
Synthesis of Chloroimidazo[4,5-c]pyridines
Rousseau and Robins (1965) provided a novel synthesis route for 4-chloroimidazo[4,5-c]pyridine, a related compound, highlighting its application in chemical synthesis and potential biological activity (Rousseau & Robins, 1965).
Cyclization to Imidazo[4,5-b]pyrazolo[3,4-e]pyridines
Yakovenko and Vovk (2021) developed approaches for synthesizing 6-amino- and 6-oxoimidazo[4,5-b]pyrazolo[3,4-e]pyridines, showcasing the versatility of related imidazo compounds in creating biologically active scaffolds (Yakovenko & Vovk, 2021).
Palladium-Catalyzed Alkenylation
Koubachi et al. (2008) investigated the palladium-catalyzed alkenylation of imidazo[1,2-a]pyridines, demonstrating the chemical modification potential of chloro-substituted imidazo pyridines (Koubachi et al., 2008).
Safety and Hazards
Mechanism of Action
Target of Action
It has been used as a fluorescent probe for monitoring ph changes, indicating its potential interaction with hydrogen ions .
Mode of Action
The compound interacts with its environment in a pH-dependent manner. As the concentration of hydrogen ions (H+) increases, the absorption of the probe at 285 nm increases dramatically, while the absorption at 320 nm decreases . This change in absorption is reversible and occurs in a very short response time, indicating the compound’s sensitivity and selectivity to pH changes .
Result of Action
The compound’s action results in real-time imaging of pH changes. For instance, it has been used to monitor pH changes in yeast . The compound’s high selectivity and sensitivity, brilliant reversibility, and extremely short response time make it an effective tool for such applications .
Action Environment
The action of 6-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride is influenced by the pH of its environment. Its effectiveness as a pH probe is optimal in environments with a pH value between 3.0 and 7.0 . Environmental factors that alter the pH can therefore influence the compound’s action, efficacy, and stability.
properties
IUPAC Name |
6-chloroimidazo[1,5-a]pyridine-1-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2.ClH/c9-5-1-2-6-7(8(12)13)10-4-11(6)3-5;/h1-4H,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMBXJEPFTQCNLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=CN2C=C1Cl)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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